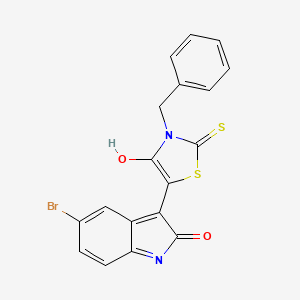

(Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one” is a complex organic molecule. It has a molecular weight of 457.28 . The compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved information.Scientific Research Applications

Synthesis of Novel Oxindoles

This compound is used in the synthesis of novel oxindoles, which are important functional moieties and building blocks in pharmaceutical and synthetic chemistry . The compound is used to create new 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles via a dithiazole ring-opening reaction .

Development of Bioactive Compounds

The compound is used in the development of bioactive compounds. The work described in one study represents further applications of Appel’s salt in the conception of novel heterocyclic rings, in an effort to access original bioactive compounds .

Pharmaceutical Chemistry

3-Alkenyl-2-oxindoles, which this compound is a part of, are an important class of heterocyclic compounds well established in the field of pharmaceutical chemistry . They possess a large range of pharmacological activities .

Anti-Cancer Activity

Some derivatives of this compound have shown promising anti-cancer activities in tested human tumour cells lines . For example, compound 4a showed specificity against leukaemia (Jurkat) cells, with an IC50 value of 3.14 μM .

Modulation of Adenosine Monophosphate-Activated Protein Kinase (AMPK)

Oxindole derivatives, which this compound is a part of, recently emerged as privileged scaffolds in the modulation of adenosine monophosphate-activated protein kinase (AMPK) .

Cytotoxic Agents

2-Oxindole-based hydrazides, which this compound is a part of, are potent cytotoxic agents with apoptotic induction properties .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that regulate the cell cycle progression and RNA transcription in mammalian cells .

Mode of Action

The compound exhibits pronounced CDK2 inhibitory activity and cytotoxicity in human breast cancer MCF-7 cell line . The cytotoxicity of the compound is found to be intrinsically mediated apoptosis, which in turn, is associated with low Bcl-2 expression and high activation of caspase 3 and p53 .

Biochemical Pathways

The compound affects the CDK2/cyclin A2 activity pathway . By inhibiting CDK2, the compound blocks the proliferation of the MCF-7 cells .

Result of Action

The compound’s action results in the inhibition of CDK2, leading to the blockage of cell proliferation, and the induction of apoptosis in the MCF-7 cells . This is associated with low Bcl-2 expression and high activation of caspase 3 and p53 .

properties

IUPAC Name |

3-(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)-5-bromoindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O2S2/c19-11-6-7-13-12(8-11)14(16(22)20-13)15-17(23)21(18(24)25-15)9-10-4-2-1-3-5-10/h1-8,23H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFQNAHLHWRTFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2999689.png)

![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)

![5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2999704.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2999705.png)

![(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide](/img/structure/B2999707.png)

![Ethyl 5-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2999711.png)

![methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2999712.png)